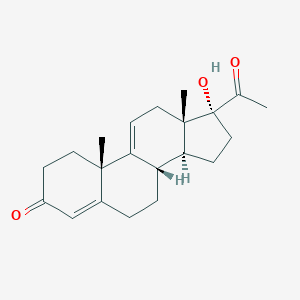

17-Hydroxypregna-4,9(11)-diene-3,20-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h7,12,16,18,24H,4-6,8-11H2,1-3H3/t16-,18+,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARJWMUSCDIJFLB-GVVDHYSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)CC[C@@]43C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187782 | |

| Record name | 17-Hydroxypregna-4,9(11)-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34184-82-2 | |

| Record name | 17-Hydroxypregna-4,9(11)-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34184-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17-Hydroxypregna-4,9(11)-diene-3,20-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034184822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-Hydroxypregna-4,9(11)-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-hydroxypregna-4,9(11)-diene-3,20-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis Methodologies and Reaction Pathways

De Novo Synthetic Strategies for the 17-Hydroxypregna-4,9(11)-diene-3,20-dione Core

De novo, or total, synthesis of steroids is a complex endeavor aimed at building the characteristic four-ring nucleus from simple, non-steroidal precursors. britannica.com These strategies are vital for creating novel steroid analogues and confirming structures, though they are often less commercially viable than semi-synthetic routes. britannica.com The key challenges lie in establishing the correct stereochemistry at multiple chiral centers and introducing the desired functional groups in a controlled manner.

Achieving the specific structure of this compound from the ground up relies heavily on reactions that can selectively modify specific positions on the steroid skeleton.

C-H Functionalization : Modern synthetic methods focus on the direct activation and functionalization of C-H bonds, which are ubiquitous in the steroid core. nih.gov These methods can provide powerful shortcuts for introducing hydroxyl or other groups at positions that are traditionally difficult to access. nih.govnih.gov For instance, transition-metal catalysts, such as those based on rhodium or palladium, can direct the insertion of functional groups to specific sites. nih.gov

Enzymatic Reactions : Biocatalysis, particularly using cytochrome P450 monooxygenases, offers exceptional regio- and stereoselectivity for hydroxylating steroid skeletons under mild conditions. researchgate.netresearchgate.net While direct 17-hydroxylation is one possibility, these enzymes are more commonly used for hydroxylations at other positions (e.g., C11), which can then be used to direct further transformations. mdpi.com

Stereocontrolled Ring Formation : In a total synthesis approach, reactions like the Diels-Alder cycloaddition or intramolecular aldol (B89426) condensations are employed to construct the rings. The stereochemical outcome of these reactions is crucial and can be controlled by using chiral auxiliaries, catalysts, or by leveraging the existing stereocenters in the synthetic intermediates. umich.eduacs.org

The α,β-unsaturated ketone moiety in Ring A (the Δ4-3-one system) is a hallmark of many biologically active steroids. Its synthesis is a fundamental aspect of steroid chemistry.

Isomerization of β,γ-Unsaturated Ketones : A common strategy involves the creation of a Δ5-3-ketone, which is then isomerized to the more thermodynamically stable conjugated Δ4-3-ketone under acidic or basic conditions. stackexchange.com This isomerization proceeds through an enol or enolate intermediate.

Oxidation of a Δ5-3β-ol : The Oppenauer oxidation is a classic method that uses an aluminum alkoxide catalyst and a ketone (like acetone) to oxidize a Δ5-3β-hydroxy steroid directly to the Δ4-3-one system. This reaction combines the oxidation of the hydroxyl group with the migration of the double bond into conjugation.

Biosynthetic Pathways : In nature, the Δ4-3-keto group is typically formed from a Δ5-3β-hydroxy precursor by the action of the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4-isomerase (3β-HSD). researchgate.net This enzymatic reaction is highly efficient and specific.

Introducing the double bond between carbons 9 and 11 is a critical step and is often accomplished by elimination reactions starting from a precursor with a functional group at C11.

Dehydration of 11-Hydroxy Steroids : The most common method is the dehydration of an 11-hydroxy group. The stereochemistry of the alcohol is important; 11α-hydroxy steroids can undergo regioselective dehydration using reagents like phosphorus pentachloride (PCl5). researchgate.net Alternatively, an 11β-hydroxy group can be eliminated. Converting the alcohol to a better leaving group, such as a mesylate, facilitates the elimination reaction. google.com

Deoxygenation of 9,11-Epoxides : Another approach involves the formation of a 9,11-epoxide intermediate. These epoxides, particularly 9,11β-epoxides, are key intermediates in the synthesis of many corticosteroids. researchgate.net Reductive cleavage of the epoxide ring with specific reagents can yield the desired Δ9(11)-olefin. A patented process describes using hydroiodic acid (HI) for the deoxygenation of 9,11-epoxy steroids to selectively form the Δ9(11) double bond. google.com

| Method | Precursor | Key Reagents | Typical Outcome |

|---|---|---|---|

| Regioselective Dehydration | 11α-Hydroxysteroid | PCl5 | Excellent yield (>90%) with high regioselectivity over Δ11,12 isomer formation. researchgate.net |

| Elimination via Mesylate | 11-Hydroxy steroid | Mesyl chloride, followed by base | Effective method for generating the double bond via an E2 elimination mechanism. google.com |

| Deoxygenation of Epoxide | 9,11-Epoxy steroid | Hydroiodic acid (HI) | Selectively forms the Δ9,11 steroid in high purity. google.com |

Conversion of Pregnane (B1235032) Precursors to this compound

Semi-synthesis from abundant natural steroids like diosgenin (B1670711) or from products of phytosterol fermentation (e.g., androstenedione) is the most economically practical route for producing complex steroids. britannica.comresearchgate.net This approach leverages the pre-existing and stereochemically defined core of a natural product.

If the starting pregnane precursor has a saturated A-ring or a different unsaturation pattern, methods are required to install the Δ4-3-one system. Dehydrogenation is a key process for introducing unsaturation. fiveable.me

Chemical Dehydrogenation : Reagents such as selenium dioxide (SeO2) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are widely used to introduce double bonds into the A-ring of 3-keto steroids, leading to the formation of Δ4 or Δ1,4 systems.

Microbial Dehydrogenation : Certain microorganisms are capable of performing highly specific dehydrogenation reactions on the steroid nucleus. This biotechnological approach is often used in industrial steroid production for its high yields and selectivity under environmentally benign conditions.

| Method | Reagent/Microorganism | Substrate | Product |

|---|---|---|---|

| Chemical | DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) | 3-Keto steroid | Δ4-3-Keto steroid or Δ1,4-3-Keto steroid |

| Chemical | Selenium Dioxide (SeO2) | 3-Keto steroid | Δ4-3-Keto steroid |

| Microbial | Arthrobacter simplex | 3-Keto steroid | Δ1,4-3-Keto steroid |

The introduction of the 17α-hydroxy group alongside the C20-ketone is a defining feature of the pregnane side chain in many corticosteroids.

Construction from 17-Keto Steroids : A common industrial route starts with a 17-keto steroid like androstenedione. The side chain is built up through a series of reactions. A typical sequence involves:

Ethynylation : Reaction with an acetylide anion to form a 17α-ethynyl-17β-hydroxy intermediate.

Hydration : A mercury-catalyzed hydration (Kucherov reaction) or other modern hydration methods to convert the ethynyl (B1212043) group into an acetyl (20-keto) group. This process simultaneously establishes the 17α-hydroxy and 20-keto functionalities.

Direct Hydroxylation : While direct chemical hydroxylation of the tertiary C17 position in a pre-existing pregnane is challenging due to steric hindrance and potential side reactions, enzymatic methods can sometimes achieve this transformation. Specific strains of fungi have been shown to be capable of hydroxylating various positions on the steroid nucleus with high selectivity. mdpi.com

Transformation from 17-Ketoandrostanes via Cyanohydrin Synthesis

A pivotal method for elaborating the pregnane side chain from a 17-ketoandrostane, such as 9α-hydroxyandrost-4-ene-3,17-dione, is through the formation of a cyanohydrin intermediate. researchgate.net This process typically involves the addition of a cyanide source to the ketone at C-17.

The reaction can be carried out using reagents like potassium cyanide in an acetic acid/methanol mixture or acetone (B3395972) cyanohydrin with aqueous sodium hydroxide. researchgate.net This addition creates a new stereocenter at C-17, yielding a 17β-cyano-17α-hydroxy derivative. researchgate.net This cyanohydrin is a versatile intermediate. For instance, the 17β-cyano-17α-hydroxyandrost-4-en-3-one can be converted into 17α-hydroxyprogesterone, a fundamental intermediate for corticosteroids. researchgate.net The development of efficient procedures for this transformation is significant for the production of valuable steroid pharmaceuticals from readily available starting materials like 9α-hydroxyandrostenedione, which can be derived from the bio-oxidative degradation of phytosterols (B1254722). researchgate.net

| Starting Material | Reagents | Intermediate Product | Reference |

|---|---|---|---|

| 9α-hydroxyandrost-4-ene-3,17-dione | Potassium cyanide in acetic acid/methanol OR Acetone cyanohydrin with aqueous sodium hydroxide | 17β-cyano-9α,17α-dihydroxyandrost-4-en-3-one | researchgate.net |

Chemical Derivatization and Functional Group Transformations of this compound

The hydroxyl and keto groups of this compound provide reactive sites for a variety of chemical modifications, allowing for the synthesis of a wide range of derivatives.

Esterification Reactions at the 17-Hydroxyl Group

The tertiary hydroxyl group at the C-17α position can be esterified to produce various 17-esters. This reaction is a common strategy in the synthesis of potent anti-inflammatory steroids. google.com The esterification can be achieved using an appropriate acylating reagent, such as an acyl chloride (e.g., 2-furoylchloride) or an acid anhydride, often in the presence of a base like triethylamine. google.com For example, the 17-acetate derivative of this compound is a known compound. nih.gov In some synthetic pathways, selective esterification of the 17α-hydroxyl group is desired while another hydroxyl group, such as a primary one at C-21, is present. This can be achieved through the use of protecting groups. google.com

Esterification and Functionalization at the 21-Position

While the parent compound lacks a substituent at the C-21 position, its derivatives, such as pregna-4,9(11)-diene-17α,21-diol-3,20-dione, are key intermediates that can undergo functionalization at this position. researchgate.netnih.gov The primary hydroxyl group at C-21 is readily esterified. For instance, the 21-acetate is a common derivative used in steroid synthesis. researchgate.netnih.govresearchgate.net

An interesting phenomenon observed is the non-enzymatic migration of an acyl group between the 17α and 21 positions. researchgate.netnih.gov Studies on the microbial conversion of pregna-4,9(11)-diene-17α,21-diol-3,20-dione diacetate showed pathways involving deacetylation and acyl migration from C-17 to C-21. researchgate.netnih.gov This suggests an equilibrium or rearrangement potential between the 17- and 21-monoesters under certain conditions.

Acylation can sometimes occur at both the 17- and 21-hydroxyl groups, and may also be accompanied by partial acylation of the 3-enol form. google.com The resulting 3-acyl derivative can be easily hydrolyzed using a mild acid. google.com

| Position(s) | Reactant Type | Example Product | Reference |

|---|---|---|---|

| 17-OH | Acyl chloride | This compound 17-furoate | google.com |

| 17-OH | Acid anhydride | This compound 17-acetate | nih.gov |

| 21-OH | Acylating agent | Pregna-4,9(11)-diene-17α,21-diol-3,20-dione 21-acetate | researchgate.netnih.gov |

| 17-OH, 21-OH | Acylating agent | Pregna-4,9(11)-diene-17α,21-diol-3,20-dione 17,21-diacetate | nih.gov |

Halogenation and Other Olefinic Transformations

The Δ⁹⁽¹¹⁾ double bond in the C-ring of this compound is a site for further chemical transformations, particularly halogenation. Halogenating reactions can be performed using various reagents, including alkali metal hypohalites (such as sodium hypobromite (B1234621) or "clorox"), N-halo succinimides, or elemental halogens. google.com These reactions are crucial for the synthesis of 9α-halogenated corticosteroids, which often exhibit enhanced biological activity. The choice of solvent for these reactions can include non-protic solvents like dimethylformamide or N-methylpyrrolidone, and the reaction temperature can range from 50 to 120 °C. google.com

Biotechnological and Enzymatic Transformations in 17 Hydroxypregna 4,9 11 Diene 3,20 Dione Research

Microbial Conversion Systems for Pregnane (B1235032) Derivatives

Microorganisms serve as versatile biocatalysts for steroid transformations. researchgate.net Strains from various genera, including Nocardioides, Aspergillus, Rhizopus, and Cunninghamella, are known to perform highly specific modifications on the pregnane nucleus. researchgate.netmdpi.comnih.gov These whole-cell systems provide a complete enzymatic machinery, including necessary cofactors and regeneration systems, for multistep reaction pathways. researchgate.net

The bacterium Nocardioides simplex is notably effective in the biotransformation of pregnane derivatives. nih.govresearchgate.netnih.gov Research on the conversion of acetates of a structurally related compound, pregna-4,9(11)-diene-17α,21-diol-3,20-dione, by Nocardioides simplex VKM Ac-2033D has elucidated several key metabolic pathways. nih.govresearchgate.net The primary reactions catalyzed by this microorganism include 1(2)-dehydrogenation, deacetylation of ester groups, and reduction of the 20-keto group. nih.govresearchgate.net

When pregna-4,9(11)-diene-17α,21-diol-3,20-dione 21-acetate was used as a substrate, the major products identified were its 1(2)-dehydrogenated analogue, pregna-1,4,9(11)-triene-17α,21-diol-3,20-dione 21-acetate, and the deacetylated product, pregna-1,4,9(11)-triene-17α,21-diol-3,20-dione. nih.govresearchgate.net This demonstrates the organism's capacity for both dehydrogenation and esterase activity. The conditions of the biotransformation can be controlled to favor the accumulation of specific metabolites. nih.govresearchgate.net

| Substrate | Major Metabolite(s) | Transformation(s) |

|---|---|---|

| Pregna-4,9(11)-diene-17α,21-diol-3,20-dione 21-acetate | Pregna-1,4,9(11)-triene-17α,21-diol-3,20-dione 21-acetate Pregna-1,4,9(11)-triene-17α,21-diol-3,20-dione | Δ1-Dehydrogenation Deacetylation |

| Pregna-4,9(11)-diene-17α,21-diol-3,20-dione 17,21-diacetate | Pregna-1,4,9(11)-triene-17α,21-diol-3,20-dione 17-acetate Pregna-1,4,9(11)-triene-17α,21-diol-3,20-dione 21-acetate | Δ1-Dehydrogenation Deacetylation Acyl Migration |

One of the most crucial transformations in the synthesis of modern corticosteroids is the introduction of a double bond between the C1 and C2 atoms of the steroid A-ring, a reaction known as Δ1-dehydrogenation. nih.govresearchgate.net This modification often enhances the biological activity of the steroid. nih.gov Microorganisms, including Nocardioides simplex, are widely exploited in the pharmaceutical industry for their 3-ketosteroid-Δ1-dehydrogenase activity. researchgate.netresearchgate.net

This enzymatic process is a key step in the biotransformation of 17-Hydroxypregna-4,9(11)-diene-3,20-dione and related compounds, converting them into their corresponding pregna-1,4,9(11)-triene derivatives. nih.govresearchgate.net The enzyme responsible, 3-ketosteroid-Δ1-dehydrogenase (KsdD), is a flavoprotein that catalyzes the dehydrogenation of a wide array of 3-ketosteroids. researchgate.netnih.gov This reaction is fundamental not only for industrial steroid synthesis but also in the natural microbial degradation of steroid compounds. researchgate.net

Microbial systems are highly proficient at introducing hydroxyl groups at specific positions on the steroid nucleus, a reaction that is often challenging to achieve with conventional chemical methods. rsc.orgresearchgate.net Fungal strains, in particular, are known for their steroid hydroxylation capabilities. For example, Isaria farinosa can hydroxylate 3-oxo-4-ene pregnane derivatives at the 6β and 11α positions. mdpi.com Other fungi like Cunninghamella elegans and Gibberella fujikuroi have been shown to hydroxylate pregnenolone at various positions, including 7β, 11α, and 15β. nih.gov These reactions are typically catalyzed by cytochrome P450 monooxygenases. researchgate.net

In addition to hydroxylation, esterase activity is another important microbial transformation. As seen with Nocardioides simplex, the deacetylation of steroid acetates is a common reaction. nih.govnih.gov Studies have shown that N. simplex possesses both soluble and membrane-associated steroid esterases. nih.gov Unlike the inducible 1(2)-dehydrogenase, the steroid esterase in this organism has been shown to be constitutive, meaning it is produced continuously by the cell regardless of the presence of an inducer. nih.gov

| Microorganism | Substrate | Position(s) of Hydroxylation |

|---|---|---|

| Isaria farinosa | 16α,17α-Epoxyprogesterone | 6β, 11α |

| Cunninghamella elegans | Pregnenolone | 7β, 11α |

| Gibberella fujikuroi | Pregnenolone | 7β, 15β |

| Fusarium lini | 11α-Hydroxyprogesterone | 6β |

Isolated Enzyme Systems and Mechanistic Investigations

While whole-cell biotransformations are effective, the use of isolated enzymes allows for more detailed mechanistic studies and avoids potential side reactions. researchgate.net Research in this area focuses on characterizing the enzymes responsible for specific steroid modifications and understanding their kinetics and cofactor dependencies.

The enzymes responsible for modifying pregnane derivatives fall into two main categories: cytochrome P450s (CYPs) and hydroxysteroid dehydrogenases (HSDs). nih.gov

Cytochrome P450 Enzymes: These are primarily responsible for hydroxylation reactions. rsc.orgnih.gov They are classified as either Type 1, located in the mitochondria, or Type 2, found in the endoplasmic reticulum, differing in their required electron-transfer partners. nih.gov

Hydroxysteroid Dehydrogenases (HSDs): These enzymes catalyze oxidation and reduction reactions, such as the 20-keto group reduction observed in some microbial transformations. They belong to either the aldo-keto reductase (AKR) or short-chain dehydrogenase/reductase (SDR) families. nih.gov

3-Ketosteroid-Δ1-dehydrogenase (KsdD): This enzyme, crucial for Δ1-dehydrogenation, is a flavoprotein that utilizes flavin adenine (B156593) dinucleotide (FAD) as a cofactor. researchgate.netnih.gov It catalyzes the transfer of two protons from the steroid A-ring to an electron acceptor. nih.gov

In vitro studies are essential for understanding how these enzymes function. The kinetics of 3-ketosteroid-Δ1-dehydrogenase, for instance, can be studied by monitoring the reduction of an artificial electron acceptor like 2,6-dichlorophenolindophenol (DCPIP) spectrophotometrically. nih.gov Such assays allow for the determination of specific activity and substrate selectivity. nih.gov

Cofactor requirements are a critical aspect of these investigations. HSDs typically require nicotinamide cofactors such as NAD+/NADH or NADP+/NADPH to function. nih.gov Cytochrome P450 systems are more complex, needing redox partners to transfer electrons from NADPH. nih.gov For example, Type 2 P450s require an associated enzyme, cytochrome P450 oxidoreductase (POR), for their activity. nih.govharvard.edu Studies have shown that co-expressing a P450 enzyme with its specific POR can significantly increase the yield of hydroxylated steroid products, highlighting the importance of the complete catalytic system. harvard.edu Similarly, KsdD requires FAD, which is reduced to FADH₂ during the dehydrogenation of the steroid substrate. nih.gov

Protein Engineering Approaches for Enzyme Activity and Selectivity Enhancement

The targeted modification of enzymes through protein engineering has emerged as a powerful strategy to enhance their catalytic activity and selectivity in the biotransformation of steroids, including compounds structurally related to this compound. These approaches are broadly categorized into rational design and directed evolution, both of which have been successfully applied to tailor enzymes for specific industrial and pharmaceutical applications.

Rational Design and Site-Directed Mutagenesis

Rational design involves the use of detailed knowledge of an enzyme's three-dimensional structure and its catalytic mechanism to make specific, targeted changes to its amino acid sequence. nih.govwikipedia.org This approach aims to predictably alter enzyme properties such as substrate specificity, regioselectivity, and catalytic efficiency.

One of the primary targets for protein engineering in steroid metabolism are cytochrome P450 monooxygenases (CYPs), which are known to catalyze a wide variety of regio- and stereospecific hydroxylations. nih.govasm.orgacs.org For instance, by creating specific mutations in the active site of a P450 enzyme, researchers can influence how a steroid molecule, such as a precursor to a corticosteroid, binds and is subsequently hydroxylated. nih.gov

A notable example is the engineering of CYP154C5, a P450 monooxygenase from Nocardia farcinica, which naturally exhibits high regioselectivity for 16α-hydroxylation of steroids. Through site-directed mutagenesis, specifically the F92A mutation, the enzyme's regioselectivity was altered to include 21-hydroxylation of progesterone, yielding 11-deoxycorticosterone. nih.gov This demonstrates the potential to engineer similar enzymes to achieve desired hydroxylations on the this compound scaffold.

Similarly, structure-guided mutagenesis of CYP105D7, a substrate-promiscuous P450, has been shown to significantly enhance its conversion rates for steroid hydroxylation. asm.org By targeting arginine residues (R70A and R190A) near the substrate entrance and active site, the catalytic efficiency was improved by increasing the volume of the substrate access and binding pocket. asm.org These principles could be applied to enzymes acting on this compound to improve reaction yields.

The following table summarizes key findings from rational design studies on steroid-hydroxylating P450 enzymes.

| Enzyme | Original Substrate/Selectivity | Mutation(s) | Modified Substrate/Selectivity | Improvement |

| CYP154C5 | Progesterone (16α-hydroxylation) | F92A | Progesterone (21-hydroxylation) | Altered regioselectivity |

| CYP105D7 | Testosterone, Progesterone (low conversion) | R70A/R190A | Testosterone | 9-fold increase in conversion rate |

| CYP105A1 | Vitamin D3 | Two residue mutations | Vitamin D3 | 435-fold increase in hydroxylation efficiency |

| CYP154C2 | Androstenedione (ASD) | L88F/M191F | ASD | 46.5-fold increase in conversion rate |

| CYP154C2 | Testosterone (TES) | L88F/M191F | TES | 8.9-fold increase in conversion rate |

Directed Evolution

Directed evolution mimics the process of natural selection in the laboratory to evolve enzymes with desired properties without requiring detailed structural information. nobelprize.orgwikipedia.org This method involves generating a large library of enzyme variants through random mutagenesis, followed by high-throughput screening or selection to identify mutants with improved activity or selectivity. wikipedia.org

This approach has been particularly successful in engineering P450 enzymes for steroid functionalization. acs.org For example, directed evolution has been used to create P450BM3 mutants that can achieve nearly perfect regio- and diastereoselective hydroxylation of various steroids at the C16-position with high activity. acs.org Such a strategy could be invaluable for introducing specific hydroxyl groups into this compound to generate novel corticosteroid precursors.

Another class of enzymes relevant to the modification of this compound are 3-ketosteroid-Δ1-dehydrogenases (KSTDs), which introduce a double bond at the C1-C2 position of the steroid A-ring. Protein engineering of KSTD from Arthrobacter simplex (KsdD3) through site-directed saturation mutagenesis has led to mutants with improved catalytic activities toward various steroidal substrates. researchgate.net The W299A mutant, for instance, showed a significant increase in catalytic efficiency (kcat/Km) by enlarging the active site cavity and reducing steric hindrance. researchgate.net

The table below illustrates the impact of directed evolution and site-directed saturation mutagenesis on the catalytic efficiency of a 3-ketosteroid-Δ1-dehydrogenase.

| Enzyme | Substrate | Mutation | Effect on Catalytic Efficiency (kcat/Km) |

| KsdD3 (Wild-Type) | Androst-4-ene-3,17-dione (AD) | - | Baseline |

| KsdD3 Mutant | Androst-4-ene-3,17-dione (AD) | W299A | Significant Increase |

| KsdD3 Mutant | Androst-4-ene-3,17-dione (AD) | W299G | Significant Increase |

These protein engineering strategies hold immense promise for the development of robust and efficient biocatalysts for the transformation of this compound into high-value steroidal drugs. By tailoring enzyme activity and selectivity, it is possible to create more sustainable and efficient manufacturing processes for complex pharmaceutical compounds.

17 Hydroxypregna 4,9 11 Diene 3,20 Dione As a Strategic Intermediate in the Synthesis of Complex Steroids

Precursor in Corticosteroid Synthesis

The Δ⁹⁽¹¹⁾-unsaturated system in 17-hydroxypregna-4,9(11)-diene-3,20-dione is a key functional group for elaboration into the characteristic 9α-halo-11β-hydroxy motif found in many potent synthetic corticosteroids. This structural feature significantly enhances glucocorticoid activity. The compound is an attractive intermediate for synthesizing commercially important corticoids because it can be derived from inexpensive raw materials like phytosterols (B1254722) through bioconversion processes. vjs.ac.vn

While not a direct precursor to endogenous cortisol (which lacks the Δ⁹⁽¹¹⁾ bond), synthetic routes leveraging this intermediate can be adapted to produce related glucocorticoids. The synthesis of Prednisolone (Δ¹-Cortisol), a potent anti-inflammatory agent, can be achieved through pathways that involve intermediates structurally related to this compound. nih.gov For instance, an efficient approach to synthesizing Prednisolone has been demonstrated starting from 9α-hydroxy androst-4-ene-3,17-dione, which is converted to a Δ⁹⁽¹¹⁾-pregnane derivative. vjs.ac.vn The key is the transformation of the Δ⁹⁽¹¹⁾ bond into the 11β-hydroxyl group, a common step in corticosteroid synthesis. These pathways are crucial for producing important corticoids that are otherwise difficult to synthesize. google.com

The general synthetic logic involves:

Formation of the pregnane (B1235032) side chain at C-17.

Introduction of the Δ¹ double bond.

Conversion of the Δ⁹⁽¹¹⁾ olefin to an 11β-hydroxyl group, often via an epoxide intermediate.

Introduction of a 21-hydroxyl group.

The true strategic value of this compound and its derivatives is most evident in the synthesis of potent halogenated corticosteroids. The Δ⁹⁽¹¹⁾ double bond is the key reactive site for the introduction of a 9α-fluoro or chloro group, which dramatically enhances glucocorticoid and anti-inflammatory activity. nih.govontosight.ai

Dexamethasone (B1670325): The synthesis of Dexamethasone, a potent glucocorticoid, can proceed through intermediates like 17α,21-dihydroxy-16α-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate. prepchem.com This triene is then epoxidized at the 9,11 position. The resulting 9β,11β-epoxide is subsequently opened with hydrogen fluoride (B91410) (HF) to introduce the 9α-fluoro and 11β-hydroxyl groups, which are characteristic of Dexamethasone. prepchem.com

Flumethasone: The synthesis of Flumethasone involves a similar strategy. It is often prepared from a 9β,11β-epoxy intermediate, which can be derived from a Δ⁹⁽¹¹⁾ precursor. hovione.comamericanpharmaceuticalreview.com The process involves the stereoselective introduction of a fluorine atom at the 6α-position, followed by the opening of the 9β,11β-epoxide ring with HF to install the 9α-fluoro and 11β-hydroxyl functionalities. hovione.comgoogle.comgoogleapis.com

Fluorometholone: The synthesis of Fluorometholone, another important topical corticosteroid, also utilizes intermediates with the pregna-4,9(11)-diene structure. google.comsynzeal.com For example, 17α-hydroxy-6-methylene-4,9(11)-pregnadiene-3,20-dione serves as a key starting material. google.com The synthesis involves modifications at the C-6 position and subsequent transformation of the Δ⁹⁽¹¹⁾ bond to introduce the 9α-fluoro and 11β-hydroxyl groups. google.comgoogle.com

| Target Compound | Key Intermediate Derived from Δ⁹⁽¹¹⁾ Precursor | Key Transformation Step |

| Dexamethasone | 9β,11β-epoxy-17α,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione | Epoxide opening with HF |

| Flumethasone | 9β,11β-epoxy-6α-fluoro-17α,21-dihydroxy-16α-methyl-pregna-1,4-diene-3,20-dione | Epoxide opening with HF |

| Fluorometholone | 17α-hydroxy-6α-methyl-4,9(11)-pregnadiene-3,20-dione | Halohydrin formation and subsequent reactions |

The introduction of a methyl group at the C-16 position is a critical modification in many advanced corticosteroids, as it eliminates mineralocorticoid activity and can enhance anti-inflammatory potency. This modification is a hallmark of steroids like Dexamethasone and Flumethasone. ontosight.ai

The synthesis of these 16α-methylated corticosteroids often starts from precursors that already contain this methyl group. For example, the synthesis of Dexamethasone and Flumethasone frequently employs 9β,11β-epoxy-17α,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione as a key intermediate. prepchem.comhovione.com This epoxy intermediate is typically derived from a corresponding Δ⁹⁽¹¹⁾ precursor that has been synthesized with the 16α-methyl group already in place. The presence of the Δ⁹⁽¹¹⁾ double bond allows for the crucial epoxidation step, which is a gateway to installing the 9α-fluoro and 11β-hydroxyl groups. prepchem.com

Intermediate in the Synthesis of Other Bioactive Steroids

Beyond corticosteroids, the reactive nature of the Δ⁹⁽¹¹⁾ bond in this compound allows for its use in the synthesis of other classes of bioactive steroids.

The core structure of this compound is closely related to 17α-hydroxyprogesterone, a key natural progestin. By modifying the A and B rings of the steroid nucleus, synthetic chemists can generate novel progestational agents. For example, the introduction of a chlorine atom at the C-6 position of a related pregna-1,4-diene structure leads to Cismadinone, a potent steroidal progestin. wikipedia.org The Δ⁹⁽¹¹⁾ functionality can be retained or modified in these analogs to fine-tune their progestational activity and pharmacokinetic profile.

The pregnane skeleton can also serve as a template for steroids that interact with the androgen receptor. While less common, derivatives of this compound can be chemically transformed into compounds with androgenic or antiandrogenic properties. More recently, research has focused on Selective Androgen Receptor Modulators (SARMs). One such novel SARM, YK11, is a synthetic steroid based on a 19-norpregna-4,20-diene scaffold. nih.gov While not a direct derivative, its synthesis highlights the utility of the pregnane framework in developing gene-selective agonists of the androgen receptor. nih.gov The versatility of the Δ⁹⁽¹¹⁾ intermediate allows for the potential construction of various modulatory steroids through targeted chemical modifications.

Multi-Step Synthetic Sequences Leveraging this compound

The strategic placement of the double bond at the C-9(11) position makes this compound a pivotal intermediate in the synthesis of advanced corticosteroids. This functionality serves as a handle for the introduction of key substituents, particularly at the C-9 and C-11 positions, which are crucial for the biological activity of many potent anti-inflammatory steroids. The following sections detail the multi-step synthetic sequences that capitalize on the unique reactivity of this intermediate.

Integration with Grignard Reactions in Steroid Backbone Modification

The modification of the steroid side chain at C-17 is a common strategy to alter the pharmacological profile of steroidal compounds. The 20-keto group present in this compound is a prime target for nucleophilic addition reactions, including those involving Grignard reagents.

Detailed research findings indicate that the reaction of Grignard reagents (R-MgX) with 20-keto steroids is a well-established method for forming tertiary alcohols, thereby extending the C-17 side chain. acs.orgacs.orgmasterorganicchemistry.com This reaction proceeds via the nucleophilic attack of the carbanionic R-group from the Grignard reagent on the electrophilic carbonyl carbon at C-20. Subsequent acidic workup protonates the resulting alkoxide to yield the corresponding tertiary alcohol.

The stereochemistry of the addition at C-20 is influenced by the steric environment, particularly the substituents at C-17 and C-18. For 17α-hydroxy-20-keto steroids, the Grignard reagent typically attacks from the less hindered side. acs.org While specific studies detailing the use of Grignard reagents on this compound are not extensively documented in the reviewed literature, the general reactivity of 20-keto steroids suggests its applicability. This reaction would provide a pathway to novel analogues with modified side chains, potentially leading to compounds with different metabolic stabilities or biological activities.

Table 1: General Scheme of Grignard Reaction with 20-Keto Steroids

| Reactant | Reagent | Product | Purpose |

| 20-Keto Steroid | Grignard Reagent (R-MgX) | 20-Hydroxy-20-alkyl Steroid | Side-chain modification and elaboration |

Epoxidation and Subsequent Ring-Opening Methodologies

The Δ9(11)-double bond is the most reactive site for electrophilic addition in this compound and its derivatives. This feature is exploited in a crucial two-step sequence involving epoxidation followed by ring-opening to introduce functionality at both the C-9 and C-11 positions. This sequence is fundamental in the synthesis of potent fluorinated corticosteroids. researchgate.netgoogle.com

The first step is the stereoselective epoxidation of the 9(11)-double bond to form a 9,11-epoxy steroid. google.comnih.gov This reaction is typically carried out using a peroxy acid or other epoxidizing agents. The formation of the 9β,11β-epoxide is often favored. This epoxide is a stable intermediate that can be isolated and purified before the subsequent ring-opening step.

The second step involves the regioselective opening of the epoxide ring. In the synthesis of 9α-fluorinated corticosteroids like dexamethasone, this is achieved using a source of fluoride, commonly hydrogen fluoride (HF) in a solvent such as tetrahydrofuran (B95107) (THF). nih.gov The reaction proceeds via an SN2-type mechanism, where the fluoride ion attacks the C-9 position, leading to the opening of the epoxide ring and the formation of a hydroxyl group at C-11. This process results in the formation of a 9α-fluoro-11β-hydroxy steroid, a key structural motif for high glucocorticoid activity. nih.gov

Table 2: Epoxidation and Ring-Opening Sequence

| Starting Material | Step 1: Reagent | Intermediate | Step 2: Reagent | Final Product |

| Δ9(11)-Steroid | Epoxidizing Agent (e.g., peroxy acid) | 9β,11β-Epoxy Steroid | Hydrogen Fluoride (HF) | 9α-Fluoro-11β-hydroxy Steroid |

Applications in Complex Total Synthesis Schemes

The synthetic utility of this compound and its derivatives is best exemplified by their central role in the industrial synthesis of complex corticosteroids. google.comresearchgate.net These multi-step syntheses transform relatively simple steroid precursors into highly functionalized and potent pharmaceutical agents.

A prominent example is the synthesis of Dexamethasone (9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione). nih.gov A key intermediate in this process is a derivative of this compound, often with additional modifications like a 1,4-diene system in the A-ring and a 16α-methyl group. The critical transformation involves the epoxidation of the 9(11)-double bond followed by ring-opening with HF, as described previously, to install the 9α-fluoro and 11β-hydroxyl groups. researchgate.net

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Chromatographic Separation and Purity Assessment for Research Applications

Chromatographic techniques are fundamental in separating 17-Hydroxypregna-4,9(11)-diene-3,20-dione from reaction mixtures and assessing its purity. The choice of method depends on the specific requirements of the analysis, from rapid reaction monitoring to high-resolution separation for purity verification.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of non-volatile steroids like this compound. A common approach involves reverse-phase (RP) HPLC, where the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture.

For the analysis of this compound, a Newcrom R1 reverse-phase column can be utilized. A typical mobile phase for such separations consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. For applications where the eluent is directed to a mass spectrometer (LC-MS), volatile modifiers such as formic acid are substituted for phosphoric acid. This methodology is scalable, allowing for its use in both analytical purity checks and preparative separations to isolate impurities.

Table 1: Illustrative HPLC Parameters for Steroid Analysis

| Parameter | Value |

| Column | Newcrom R1 (or equivalent C18) |

| Mobile Phase | Acetonitrile:Water with Phosphoric Acid |

| Detection | UV (typically 240-254 nm) |

| Mode | Isocratic or Gradient |

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Steroid Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds and is widely used for steroid profiling. Due to the low volatility of many steroids, including this compound, a derivatization step is typically required prior to GC-MS analysis. nih.gov This process converts the steroid into a more volatile and thermally stable analogue. Common derivatization reagents for steroids include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). sigmaaldrich.com

Once derivatized, the sample is introduced into the gas chromatograph, where it is separated based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which provides information on their mass-to-charge ratio, allowing for identification and structural elucidation based on fragmentation patterns. GC-MS is particularly useful for identifying and quantifying related steroid impurities in a sample. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions in real-time. In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

A suitable solvent system (mobile phase) is selected to achieve good separation between the reactants, intermediates, and the final product on a silica (B1680970) gel plate (stationary phase). Visualization of the separated spots is typically achieved under UV light or by staining with a chemical reagent. While not as quantitative as HPLC, TLC provides crucial qualitative information swiftly, guiding the optimization of reaction conditions.

Structural Elucidation Techniques for the Compound and its Derivatives

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound and its derivatives. These methods provide detailed information about the molecular framework and the connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are routinely used to characterize steroids. researchgate.net For a structurally similar compound, 16β-methyl-pregn-4,9(11)-diene-17α-ol-3,20-dione, 1D and 2D NMR techniques were employed for its structural examination. researchgate.net

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in Steroids

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methyl Protons (C18, C19) | 0.5 - 1.5 | 10 - 25 |

| Vinylic Protons | 5.0 - 7.0 | 100 - 150 |

| Carbonyl Carbons (C3, C20) | - | 190 - 220 |

| Hydroxyl-bearing Carbon (C17) | - | 70 - 90 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. For this compound, MS can confirm the molecular weight of the compound. The molecular formula of this steroid is C₂₁H₂₈O₃, which corresponds to a molecular weight of approximately 328.4 g/mol . nih.gov Its acetate (B1210297) derivative, this compound 17-acetate, has a molecular formula of C₂₃H₃₀O₄ and a molecular weight of about 370.5 g/mol . nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This method allows for the detailed analysis of bond lengths, bond angles, and conformational features of the steroid nucleus. For this compound, a single-crystal X-ray diffraction analysis would provide definitive information on the conformation of the fused ring system and the orientation of its various substituents.

Although a specific crystal structure for this compound is not publicly documented, data from related 17-hydroxy steroids and pregnane (B1235032) derivatives can provide a predictive framework for its solid-state conformation. nih.govresearchgate.netresearchgate.net The pregnane skeleton typically adopts a rigid and relatively planar conformation. wikipedia.org The introduction of a double bond at the C-9(11) position is expected to influence the conformation of the B and C rings. In similar steroid structures, the presence of such unsaturation can lead to a more flattened ring system.

In the solid state, intermolecular interactions, particularly hydrogen bonding involving the 17-hydroxyl group, are expected to play a significant role in the crystal packing. The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of extended networks that stabilize the crystal lattice. The crystal structure of a related compound, 17α-hydroxy-17-methylandrost-4-ene-17-one, reveals that molecules are linked by weak C—H⋯O interactions. researchgate.net

Table 1: Predicted Crystallographic Parameters for this compound (Hypothetical)

| Parameter | Predicted Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | ~6-7 |

| b (Å) | ~12-13 |

| c (Å) | ~43-44 |

Note: These predicted values are based on data from structurally similar compounds and are for illustrative purposes only.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. nih.gov The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups: a hydroxyl group, two carbonyl groups, and carbon-carbon double bonds. uniroma1.it

The presence of the hydroxyl group (-OH) at the C-17 position would be indicated by a broad absorption band in the region of 3500-3200 cm⁻¹. pressbooks.pub The two carbonyl (C=O) groups at the C-3 and C-20 positions are expected to show strong absorption bands in the range of 1750-1650 cm⁻¹. pressbooks.pub The C-3 ketone is part of an α,β-unsaturated system due to the C-4 double bond, which typically shifts the C=O stretching frequency to a lower wavenumber (around 1685-1666 cm⁻¹) compared to a saturated ketone (around 1715 cm⁻¹). orgchemboulder.comlibretexts.org The C-20 ketone is expected to absorb at a frequency typical for a saturated ketone.

The carbon-carbon double bonds (C=C) at the C-4 and C-9(11) positions will likely produce absorption bands in the 1680-1640 cm⁻¹ region. vscht.cz The C-H stretching vibrations of the steroid backbone are expected to appear around 3000-2850 cm⁻¹. researchgate.net The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule. 182.160.97

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (hydroxyl) | Stretching | 3500-3200 | Strong, Broad |

| C=O (α,β-unsaturated ketone at C-3) | Stretching | 1685-1666 | Strong |

| C=O (ketone at C-20) | Stretching | ~1715 | Strong |

| C=C (alkene) | Stretching | 1680-1640 | Medium |

| C-H (sp³ and sp²) | Stretching | 3100-2850 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Systems

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. libretexts.org This technique is particularly useful for identifying and quantifying compounds with conjugated π-electron systems, known as chromophores. libretexts.org The extended conjugation in this compound, arising from the α,β-unsaturated ketone in the A-ring and the diene system involving the B and C rings, is expected to give rise to characteristic UV absorption maxima (λmax).

The α,β-unsaturated ketone system (enone) typically exhibits a strong π → π* transition. libretexts.org For conjugated dienes, the absorption wavelength increases with the extent of conjugation. rutgers.edu The presence of a conjugated diene system generally results in a strong absorption band. nih.gov The exact position of the λmax is influenced by the specific arrangement of the double bonds and the presence of other functional groups. nih.gov In similar steroidal systems, the presence of a conjugated diene leads to a significant bathochromic (red) shift in the absorption maximum. nih.gov

For this compound, the conjugated system is expected to result in a λmax in the UV region. Based on data for related conjugated dienes and enones in steroids, the primary absorption maximum is anticipated to be in the range of 230-290 nm. rutgers.edunih.gov

Table 3: Predicted UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Predicted λmax (nm) |

|---|

Metabolism and Biotransformation Studies of 17 Hydroxypregna 4,9 11 Diene 3,20 Dione in Non Human Biological Systems

In Vitro Mammalian (Non-Human) Cell Culture Metabolism

Information regarding the metabolism of 17-Hydroxypregna-4,9(11)-diene-3,20-dione in non-human mammalian cell cultures is not available in the reviewed scientific literature. Consequently, specific Phase I and Phase II metabolites, as well as the enzymatic systems involved in its biotransformation within these systems, have not been characterized.

No studies identifying Phase I metabolites of this compound in non-human mammalian cell cultures were found.

No studies identifying Phase II metabolites of this compound in non-human mammalian cell cultures were found.

The specific enzymatic systems responsible for the metabolism of this compound in non-human mammalian cells have not been detailed in available research.

Comparative Biotransformation Across Diverse Organisms (Non-Human)

While data on the target compound is scarce, research on structurally similar steroids provides insight into potential biotransformation pathways. Studies on acetylated derivatives of pregna-4,9(11)-diene-17α,21-diol-3,20-dione offer a valuable model for understanding the metabolic capabilities of microorganisms.

The bacterium Nocardioides simplex has been shown to effectively transform pregna-4,9(11)-diene-17α,21-diol-3,20-dione 21-acetate. nih.gov The primary metabolic reactions observed are 1(2)-dehydrogenation, deacetylation, and 20β-reduction. nih.gov

The biotransformation of pregna-4,9(11)-diene-17α,21-diol-3,20-dione 21-acetate by N. simplex yields several metabolites. The major products identified are pregna-1,4,9(11)-triene-17α,21-diol-3,20-dione 21-acetate and pregna-1,4,9(11)-triene-17α,21-diol-3,20-dione. nih.gov Minor metabolites include pregna-4,9(11)-diene-17α,21-diol-3,20-dione and pregna-1,4,9(11)-triene-17α,20β,21-triol-3-one. nih.gov These transformations highlight a cascade of enzymatic activities, beginning with dehydrogenation at the C1-C2 position, followed by removal of the acetate (B1210297) group and reduction of the C20 ketone.

Table 1: Metabolites of Pregna-4,9(11)-diene-17α,21-diol-3,20-dione 21-acetate by Nocardioides simplex

| Metabolite Name | Metabolic Pathway(s) | Status |

| Pregna-1,4,9(11)-triene-17α,21-diol-3,20-dione 21-acetate | 1(2)-Dehydrogenation | Major |

| Pregna-1,4,9(11)-triene-17α,21-diol-3,20-dione | 1(2)-Dehydrogenation, Deacetylation | Major |

| Pregna-4,9(11)-diene-17α,21-diol-3,20-dione | Deacetylation | Minor |

| Pregna-1,4,9(11)-triene-17α,20β,21-triol-3-one | 1(2)-Dehydrogenation, 20β-Reduction | Minor |

The metabolic pathways observed in Nocardioides simplex are catalyzed by specific enzymes that exhibit a degree of substrate promiscuity, allowing them to act on related steroid structures. researchgate.net The key enzyme responsible for the initial conversion step is a 3-ketosteroid-1(2)-dehydrogenase, which introduces a double bond at the C1-C2 position of the steroid A-ring. researchgate.net This enzyme is crucial for the production of many steroid-based drugs. nih.gov

Furthermore, N. simplex possesses steroid esterases that catalyze the deacetylation of the substrate, demonstrating the bacterium's ability to process esterified steroids. researchgate.net The sequence of these enzymatic reactions—dehydrogenation and deacetylation—can be influenced by the specific conditions of the biotransformation process. researchgate.net The presence of both soluble and membrane-associated steroid esterases has been demonstrated in this organism, indicating a robust system for steroid modification. researchgate.net The reduction of the 20-keto group to a 20β-hydroxyl group points to the activity of a 20β-hydroxysteroid dehydrogenase, further diversifying the range of metabolic products. nih.gov

Factors Influencing Biotransformation Efficiency in Different Biological Systems

A key consideration in microbial transformations is the inherent stereo- and regio-specificity of the enzymes involved, which allows for precise modifications of the steroid nucleus under mild temperature and pressure conditions. davidmoore.org.ukwjpls.org The efficiency of these transformations can be enhanced through various techniques, including the use of immobilized cells or enzymes and conducting biotransformations in biphasic systems to improve substrate and product transfer. wjpls.org

Several factors have been identified as having a significant impact on the biotransformation of steroids, including the initial pH of the culture medium, incubation temperature, substrate concentration, and the presence of inducers. These parameters are often interdependent and require careful optimization for each specific microbial strain and substrate combination to maximize the productivity and selectivity of the desired bioconversion. researchgate.net

For instance, in the biotransformation of closely related pregnadiene derivatives by Nocardioides simplex, specific conditions were established to promote the accumulation of desired products, highlighting the importance of process optimization. nih.govresearchgate.net The following subsections detail the influence of various factors on the biotransformation efficiency of this compound, drawing upon established principles of microbial steroid metabolism.

Influence of pH

The pH of the culture medium is a critical factor that can affect microbial growth, enzyme activity, and the stability of both the substrate and the product. researchgate.netuomustansiriyah.edu.iq Fungal and bacterial systems used for steroid biotransformation typically have an optimal pH range for both growth and enzymatic activity. uomustansiriyah.edu.iq Deviations from this optimal pH can lead to reduced metabolic activity and, consequently, lower biotransformation efficiency. The pH can influence the permeability of the cell membrane, which in turn affects the uptake of the steroid substrate and the secretion of metabolites. researchgate.net For many fungi, the optimal pH for growth and metabolite production is in the acidic to neutral range. researchgate.net In the context of steroid transformations, maintaining the pH within the optimal range of the specific microbial catalyst is crucial for achieving high product yields.

| Factor | Effect on Biotransformation Efficiency | General Optimal Range for Microbial Steroid Transformation |

| pH | Influences enzyme activity, cell membrane permeability, and substrate/product stability. | 5.0 - 8.0 |

Effect of Temperature

Temperature is another pivotal parameter that directly impacts the rate of enzymatic reactions and microbial growth. Each microorganism possesses an optimal temperature range for steroid biotransformation. While higher temperatures can increase reaction rates up to a certain point, excessive heat can lead to enzyme denaturation and a subsequent loss of catalytic activity. Conversely, lower temperatures can slow down the metabolic processes, resulting in prolonged reaction times and potentially incomplete conversion of the substrate. The optimization of temperature is therefore essential for maximizing the efficiency and productivity of the biotransformation process. Microbial biotransformations of steroids are generally carried out under mild temperature conditions, which is an advantage over chemical synthesis methods. wjpls.org

| Factor | Effect on Biotransformation Efficiency | General Optimal Range for Microbial Steroid Transformation |

| Temperature | Affects enzyme kinetics, microbial growth rate, and substrate solubility. | 25°C - 37°C |

Substrate Concentration and Induction

| Factor | Effect on Biotransformation Efficiency | Considerations |

| Substrate Concentration | Can enhance product yield up to a certain point, beyond which it may become inhibitory or toxic to the microbial cells. | Balance between maximizing product formation and minimizing substrate toxicity. |

| Induction | Pre-exposure to the substrate or an analog can increase the expression of key transforming enzymes. | Identification of effective inducers and optimization of induction timing and concentration. |

Aeration and Agitation

For aerobic microorganisms, the availability of dissolved oxygen is crucial for growth and metabolic activity, including steroid hydroxylation reactions which often require molecular oxygen. ramauniversity.ac.in Adequate aeration and agitation are necessary to ensure a sufficient supply of oxygen throughout the culture medium and to maintain a homogenous suspension of cells and substrate. The level of agitation also influences the mass transfer of nutrients and the substrate to the microbial cells. However, excessive agitation can cause shear stress, which may damage the cells and reduce their viability and catalytic activity. Therefore, the optimization of aeration and agitation rates is essential for achieving efficient biotransformation in submerged fermentation systems.

| Factor | Effect on Biotransformation Efficiency | Considerations |

| Aeration | Provides necessary oxygen for aerobic microbial metabolism and specific enzymatic reactions like hydroxylation. | Maintaining sufficient dissolved oxygen levels without causing oxidative stress. |

| Agitation | Ensures homogeneity of the culture, improves mass transfer of nutrients, oxygen, and substrate. | Balancing improved mass transfer with the potential for cell damage due to shear stress. |

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing 17-Hydroxypregna-4,9(11)-diene-3,20-dione in laboratory settings?

- Answer : Synthesis requires optimization of reaction conditions (e.g., temperature, solvent polarity, catalyst selection) to stabilize the conjugated diene system (4,9(11)-diene) and minimize isomerization. Factorial design experiments (e.g., varying temperature and catalyst ratios) can systematically identify optimal parameters . Purification via column chromatography or crystallization should prioritize minimizing degradation, as unsaturated ketones are prone to oxidation .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Answer : Use a combination of HPLC (for purity assessment) and spectroscopic techniques:

- NMR : Confirm the presence of the 4,9(11)-diene system via proton shifts at δ 5.7–6.3 ppm (olefinic protons) and carbonyl signals at ~200 ppm in NMR .

- Mass Spectrometry : Verify molecular ion peaks (expected m/z ~340–360) and fragmentation patterns consistent with the steroid backbone .

- Melting Point Analysis : Compare observed values (e.g., 216–218°C) with literature to detect impurities .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Use fume hoods to prevent inhalation of aerosols .

- Storage : Store in airtight containers under inert gas (e.g., argon) to prevent oxidation.

- Waste Disposal : Follow hazardous waste guidelines due to potential reproductive toxicity (Category 2) .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to enhance glucocorticoid receptor binding affinity?

- Answer : Modify the steroid backbone at positions 6, 16, or 21 (e.g., introducing methyl or hydroxyl groups) to alter steric and electronic interactions with the receptor. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities, while in vitro assays (e.g., reporter gene assays) validate activity .

Q. What strategies resolve contradictions in observed bioactivity data across different experimental models?

- Answer :

- Model-Specific Factors : Account for differences in cell line receptor expression or metabolic pathways (e.g., cytochrome P450 activity).

- Dose-Response Curves : Use nonlinear regression to compare EC values across models.

- Meta-Analysis : Apply statistical frameworks to integrate data from heterogeneous studies, identifying outliers or systemic biases .

Q. How can AI-driven predictive modeling optimize reaction pathways for this compound’s derivatives?

- Answer : Implement machine learning (e.g., neural networks) trained on reaction databases (e.g., Reaxys) to predict feasible synthetic routes. COMSOL Multiphysics integration enables simulation of reaction kinetics and thermodynamics, reducing trial-and-error experimentation .

Q. What methodologies address challenges in characterizing degradation products of this compound under physiological conditions?

- Answer :

- Forced Degradation Studies : Expose the compound to heat, light, and pH extremes.

- LC-MS/MS : Identify degradation products via high-resolution mass spectrometry and fragmentation libraries.

- Stability-Indicating Assays : Develop HPLC methods with baseline separation of parent compound and degradants .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.